3,5-Dinitrobenzyl alcohol

Descripción

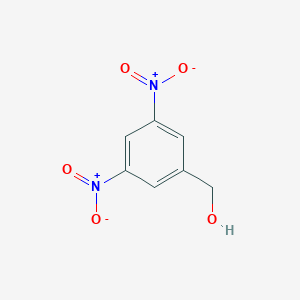

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3,5-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHYIQCSMDYRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221262 | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71022-43-0 | |

| Record name | 3,5-Dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71022-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071022430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111Z6Y5YNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization of 3,5 Dinitrobenzyl Alcohol

Conventional Synthetic Pathways to 3,5-Dinitrobenzyl Alcohol

Traditional methods for synthesizing this compound primarily involve the reduction of 3,5-dinitrobenzoic acid and its derivatives. These pathways, while established, often utilize harsh reagents and produce undesirable byproducts.

Reduction of 3,5-Dinitrobenzoic Acid

The direct reduction of 3,5-dinitrobenzoic acid to this compound presents a challenge due to the presence of multiple reducible functional groups. The selective reduction of the carboxylic acid group without affecting the nitro groups requires carefully chosen reagents and conditions.

One reported method involves the use of sodium borohydride (B1222165) in the presence of boron trifluoride etherate. google.com This combination facilitates the reduction of the carboxylic acid to the corresponding alcohol. google.com However, the use of boron trifluoride raises concerns regarding cost and process safety. google.com Attempts to use sodium borohydride with other catalysts like lithium chloride, zinc chloride, sulfuric acid, or iodine have been largely unsuccessful in producing this compound, with some attempts leading to the reduction of a nitro group instead. google.com

Another approach involves the partial reduction of 3,5-dinitrobenzoic acid using sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in an aqueous solution. This method, however, requires careful temperature control to suppress the reduction of the nitro groups.

The conventional synthesis often involves a two-step process where 3,5-dinitrobenzoic acid is first converted to its more reactive acid chloride derivative. hansshodhsudha.comsciepub.comsciepub.comresearchgate.net

Reduction of 3,5-Dinitrobenzoyl Chloride

A more common conventional route to this compound is through the reduction of 3,5-dinitrobenzoyl chloride. google.com This intermediate is typically prepared by treating 3,5-dinitrobenzoic acid with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). hansshodhsudha.comsciepub.comsciepub.comresearchgate.net

The subsequent reduction of 3,5-dinitrobenzoyl chloride can be achieved using various reducing agents. One documented method employs a tin/hydrochloric acid (Sn/HCl) system, which has been reported to yield this compound in 82% yield. Other reducing agents that have been explored include [Zr(BH₄)₂Cl₂(dabco)₂] in tetrahydrofuran (B95107) and Zn(BH₄)₂ supported on polyvinylpyridine, though these can be expensive and require complex recycling procedures. google.com

A novel method for the reduction of 3,5-dinitrobenzoyl chloride utilizes sodium borohydride in the presence of a Lewis acid and a Lewis base as catalysts. google.com This approach aims to prevent the reduction of the nitro groups, thereby improving the selectivity and yield of the reaction. google.com

Development of Green Chemistry Approaches in this compound Synthesis

In response to the environmental and safety concerns associated with conventional methods, significant research has focused on developing greener synthetic routes to this compound and its derivatives. These approaches prioritize the use of less hazardous materials, energy efficiency, and waste reduction.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. hansshodhsudha.comsciepub.comsciepub.comresearchgate.net In the context of synthesizing derivatives of this compound, microwave irradiation has been successfully employed.

One green method involves the direct reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a few drops of concentrated sulfuric acid under microwave conditions. hansshodhsudha.comresearchgate.net This approach circumvents the need to first prepare the hazardous 3,5-dinitrobenzoyl chloride intermediate. hansshodhsudha.comresearchgate.net The reaction time is significantly reduced compared to conventional heating methods. hansshodhsudha.com For the synthesis of 3,5-dinitrobenzoate (B1224709) derivatives, a microwave-assisted procedure using equimolar amounts of 3,5-dinitrobenzoic acid and the desired alcohol in the presence of the ionic liquid (bmim)HSO₄ takes only 3 minutes at 70°C. sciepub.comsciepub.com

Utilization of Ionic Liquids as Reaction Media

Ionic liquids are salts with low melting points that are gaining attention as environmentally benign alternatives to volatile organic solvents. hansshodhsudha.comsciepub.com Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive for green synthesis.

A notable green chemistry approach utilizes the acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate, (bmim)HSO₄, as a catalyst and reaction medium for the synthesis of 3,5-dinitrobenzoates from alcohols and 3,5-dinitrobenzoic acid. sciepub.comsciepub.com This method, often combined with microwave irradiation, provides a direct and benign route to these derivatives, avoiding the use of toxic reagents like phosphorus pentachloride and thionyl chloride. sciepub.comsciepub.com The use of (bmim)HSO₄ facilitates the direct esterification, a reaction that is otherwise slow and reversible. hansshodhsudha.comsciepub.com

Minimization of Hazardous Byproducts in Synthetic Routes

A primary goal of green chemistry is the elimination or reduction of hazardous byproducts. hansshodhsudha.comsciepub.com Conventional methods for preparing this compound's precursor, 3,5-dinitrobenzoyl chloride, generate harmful substances such as phosphorus oxychloride (POCl₃), hydrochloric acid (HCl), and sulfur dioxide (SO₂). hansshodhsudha.comsciepub.comsciepub.comresearchgate.net

Green synthetic strategies directly address this issue by avoiding the use of reagents like PCl₅ and SOCl₂. hansshodhsudha.comsciepub.com The microwave-assisted synthesis using a catalytic amount of sulfuric acid or an ionic liquid like (bmim)HSO₄ for the direct esterification of 3,5-dinitrobenzoic acid completely eliminates the formation of these hazardous byproducts. hansshodhsudha.comsciepub.comsciepub.comresearchgate.net This not only makes the process safer but also simplifies the purification of the final product. hansshodhsudha.com

Table 1: Comparison of Synthetic Methodologies for this compound and its Derivatives

| Synthetic Route | Starting Material | Reagents/Catalysts | Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Conventional Reduction | 3,5-Dinitrobenzoic Acid | Sodium borohydride, Boron trifluoride etherate google.com | - | Direct reduction | Cost and safety issues with BF₃ google.com |

| Conventional Reduction | 3,5-Dinitrobenzoyl Chloride | Sn/HCl | - | High yield (82%) | Use of strong acid |

| Conventional Reduction | 3,5-Dinitrobenzoyl Chloride | Sodium borohydride, Lewis acid/base google.com | - | High selectivity google.com | - |

| Microwave-Assisted Synthesis | 3,5-Dinitrobenzoic Acid, Alcohol | Concentrated H₂SO₄ hansshodhsudha.comresearchgate.net | Microwave irradiation | Rapid, avoids hazardous intermediates hansshodhsudha.com | Use of concentrated acid |

| Microwave-Assisted Ionic Liquid Catalysis | 3,5-Dinitrobenzoic Acid, Alcohol | (bmim)HSO₄ sciepub.comsciepub.com | Microwave, 70°C, 3 min sciepub.comsciepub.com | Fast, efficient, reusable catalyst, no hazardous byproducts sciepub.com | - |

Selective Functional Group Transformations Leading to this compound

The synthesis of this compound presents a significant challenge in selective chemistry, requiring the reduction of a carboxylic acid derivative while preserving two highly sensitive nitro groups on the aromatic ring. The most prevalent and effective strategy involves a two-step process starting from 3,5-dinitrobenzoic acid. The first step is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the selective reduction of this group to a primary alcohol.

The key transformation is the reduction of 3,5-dinitrobenzoyl chloride. Direct reduction of the parent 3,5-dinitrobenzoic acid with common reducing agents like sodium borohydride has proven ineffective for producing this compound. google.com Such attempts often fail or lead to the undesired reduction of one of the nitro groups, yielding products like 3-amino-5-methyl nitrobenzoate when catalyzed by iodine. google.com

Successful synthesis hinges on the selective reduction of the acid chloride. Research has demonstrated that using a combination of a simple reducing agent, such as sodium borohydride (NaBH₄), with the assistance of a Lewis acid catalyst is highly effective. A patented method describes the reduction of 3,5-dinitrobenzoyl chloride with NaBH₄ in the presence of zinc chloride (ZnCl₂) in a solvent like tetrahydrofuran (THF). google.com The Lewis acid is crucial for activating the acyl chloride, making it more susceptible to reduction than the nitro groups, thereby achieving high selectivity and product yield. google.com The reaction is typically initiated at a low temperature (around 10°C) and then brought to reflux to ensure completion.

Other, more complex reducing agents have been explored, such as [Zr(BH₄)₂Cl₂(dabco)₂] and Zn(BH₄)₂ supported on polymerized vinylpyridine. google.com However, these reagents are often expensive, require complex treatment for recycling, and pose a greater environmental burden, making the sodium borohydride-Lewis acid system a more practical approach for laboratory and potential industrial synthesis. google.com

| Precursor | Reducing System | Outcome | Selectivity Issue | Reference |

| 3,5-Dinitrobenzoyl chloride | Sodium Borohydride (NaBH₄) / Zinc Chloride (ZnCl₂) | This compound (High Yield) | Excellent selectivity for the acyl chloride reduction. | google.com |

| 3,5-Dinitrobenzoyl chloride | [Zr(BH₄)₂Cl₂(dabco)₂] | This compound | Expensive and complex reagent. | google.com |

| 3,5-Dinitrobenzoyl chloride | Zn(BH₄)₂ on polymer support | Mixture of this compound and 3,5-Dinitrobenzaldehyde | Incomplete reduction, leading to a product mixture. | google.com |

| 3,5-Dinitrobenzoic acid | Sodium Borohydride (NaBH₄) | No desired reaction; potential for nitro group reduction under certain catalysts. | Carboxylic acid is not reactive enough; nitro groups are preferentially reduced. | google.com |

| 3,5-Dinitrobenzoyl chloride | Lithium aluminum tri-tert-butoxyhydride | 3,5-Dinitrobenzaldehyde | Halts reduction at the aldehyde stage; does not proceed to the alcohol. | orgsyn.org |

Comparative Analysis of Synthetic Efficiency and Environmental Impact Across Methodologies

Stage 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

The traditional and most common method for this conversion involves reacting 3,5-dinitrobenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comchemicalbook.com While effective in producing the acid chloride with high yields (often around 95% with thionyl chloride), this methodology has significant environmental drawbacks. chemicalbook.com These reagents are toxic and the reactions generate hazardous and corrosive byproducts, including sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃). hansshodhsudha.comsciepub.comresearchgate.net This approach does not align with the principles of green chemistry, as it uses hazardous substances and produces waste that is difficult to manage. hansshodhsudha.comsciepub.com

Stage 2: Reduction to this compound

The reduction of the acyl chloride is comparatively more efficient and cleaner, especially with the optimized methods. The use of sodium borohydride and a Lewis acid catalyst provides high selectivity and yields, reported to be in the 60-70% range for the two-step process (reduction and subsequent chlorination to a different product). This method uses a simple reducing agent and avoids the more expensive and environmentally problematic heavy metal or complex hydride reagents. google.com

Comparative Summary

A comparative analysis highlights a trade-off between traditional, high-yield methods and modern, greener but potentially less established alternatives. The primary environmental concern lies in the synthesis of the 3,5-dinitrobenzoyl chloride precursor.

| Methodology Stage | Reagents | Key Advantages | Key Disadvantages / Environmental Impact | Reference |

| Precursor Synthesis (Traditional) | 3,5-Dinitrobenzoic acid, SOCl₂ or PCl₅ | High yield, well-established procedure. | Use of toxic reagents; generation of hazardous byproducts (HCl, SO₂, POCl₃). | hansshodhsudha.comchemicalbook.comresearchgate.net |

| Precursor Synthesis (Green Alternative Principle) | 3,5-Dinitrobenzoic acid, Alcohol, Catalyst (e.g., H₂SO₄), Microwave | Avoids toxic chlorinating agents and harmful byproducts. hansshodhsudha.comresearchgate.net | Primarily documented for esters; direct applicability and efficiency for alcohol synthesis not detailed. | hansshodhsudha.comresearchgate.net |

| Reduction Step (Optimized) | 3,5-Dinitrobenzoyl chloride, NaBH₄, ZnCl₂ | High selectivity, good yield, uses simple reducing agents. google.com | Multi-step process requiring careful control of reaction conditions. | google.com |

| Reduction Step (Alternative) | 3,5-Dinitrobenzoyl chloride, Complex Hydrides | Effective reduction. | Expensive reagents, potential for heavy metal waste, complex handling and recycling. | google.com |

Reactivity Profiles and Mechanistic Investigations of 3,5 Dinitrobenzyl Alcohol

Transformations of the Hydroxymethyl Functional Group

The primary alcohol moiety is readily transformed through esterification, conversion to halides, and oxidation.

Esterification Reactions

The synthesis of 3,5-dinitrobenzyl esters is a common derivatization for alcohols and carboxylic acids, leveraging the reactivity of the hydroxymethyl group of 3,5-dinitrobenzyl alcohol. One prevalent method involves the reaction of this compound with carboxylic acids or their more reactive acyl chloride derivatives. missouri.edu For instance, amino acids can be converted to their 3,5-dinitrobenzyl esters (DBEs) for use in peptide synthesis and analysis. rsc.org

A general procedure for this transformation involves stirring the N-protected amino acid with 3,5-dinitrobenzyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide. rsc.org Another approach is the Mitsunobu reaction, which allows for the direct esterification of a carboxylic acid with this compound. doi.org

Microwave-assisted synthesis has emerged as a green and efficient alternative for producing 3,5-dinitrobenzoates. This method involves the direct reaction of an alcohol with 3,5-dinitrobenzoic acid, catalyzed by a few drops of concentrated sulfuric acid, significantly reducing reaction times compared to conventional methods. hansshodhsudha.comresearchgate.net An even more advanced microwave-assisted approach utilizes the ionic liquid (bmim)HSO₄ as both a solvent and an acid catalyst, achieving high yields in minutes. sciepub.com

Table 1: Selected Esterification Reactions Involving this compound Precursors

| Reactant | Reagent(s) | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| N-Boc-Amino Acid | 3,5-Dinitrobenzyl chloride, Triethylamine | N-Boc-Amino Acid 3,5-dinitrobenzyl ester | Dimethylformamide, Room Temperature, 12 h | rsc.org |

| D-Asparagine | This compound, DIAD, PPh₃ (Mitsunobu) | D-Asparagine 3,5-Dinitrobenzyl Ester | THF, 0°C to Room Temperature | doi.org |

| Various Alcohols | 3,5-Dinitrobenzoic acid, (bmim)HSO₄ | Corresponding 3,5-Dinitrobenzoate (B1224709) Ester | Microwave, 70°C, 3 min | sciepub.com |

Conversion to Benzyl (B1604629) Halides (e.g., Chlorination, Bromination)

The hydroxyl group of this compound can be readily substituted to form the corresponding benzyl halides, which are valuable alkylating agents.

Chlorination: The conversion to 3,5-dinitrobenzyl chloride is typically achieved using standard chlorinating agents. A common and effective method involves reacting this compound with thionyl chloride (SOCl₂), often in a suitable solvent or neat. google.comnih.gov The reaction may be catalyzed by N,N-dimethylformamide (DMF) and conducted at reflux for several hours to ensure complete conversion.

Bromination: The synthesis of the analogous 3,5-dinitrobenzyl bromide can be accomplished by treating this compound with reagents such as N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃). acs.orgnih.gov This method is widely used for converting alcohols to alkyl bromides under mild conditions.

Table 2: Halogenation of this compound

| Target Halide | Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 3,5-Dinitrobenzyl chloride | Thionyl chloride (SOCl₂) | Dichloromethane or Dichloroethane | Reflux, 3-5 hours | |

| 3,5-Dinitrobenzyl chloride | Thionyl chloride (SOCl₂) | Neat | Reflux | nih.gov |

| 3,5-Dinitrobenzyl bromide | NBS, PPh₃ | Dichloromethane | Not specified | acs.orgnih.gov |

Oxidation Pathways of the Alcohol Moiety

The primary alcohol functional group of this compound can be oxidized to yield 3,5-dinitrobenzaldehyde, a key precursor for the synthesis of more complex molecules like nitrated porphyrins. Various oxidizing agents have been employed for this transformation.

One effective method utilizes quinolinium chlorochromate (QCC) as a mild oxidizing agent in a solvent like dichloromethane, with the reaction mixture being refluxed for several hours. illinois.edu Another efficient protocol involves the use of sodium nitrate (B79036) (NaNO₃) and p-toluenesulfonic acid (p-TsOH) under solvent-free microwave irradiation, which provides the aldehyde in high yield after a short reaction time. kchem.org Photochemical oxidation has also been observed, where irradiation of this compound in an aqueous solution yields the corresponding aldehyde as a major product. rsc.org

Reactivity of the Dinitroaromatic Moiety

The two nitro groups strongly deactivate the aromatic ring towards electrophilic substitution but activate it for other transformations, namely selective reduction and potentially nucleophilic aromatic substitution.

Selective Reduction of Nitro Groups

While the complete reduction of both nitro groups is possible, the selective reduction of one nitro group to an amine is a more nuanced and synthetically useful transformation. This partial reduction yields 3-amino-5-nitrobenzyl alcohol, an intermediate where the two aromatic substituents have opposing electronic effects. A successful method for this selective conversion involves the use of sodium sulfide (B99878) hydrate (B1144303) (Na₂S·H₂O) in the presence of ammonium (B1175870) chloride (NH₄Cl) as a buffer. acs.orgnih.gov The reaction is typically carried out in methanol (B129727) at reflux for an extended period, achieving a good yield of the mono-reduced product. acs.orgnih.gov

Table 3: Selective Reduction of this compound

| Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Na₂S·H₂O, NH₄Cl | Methanol | Reflux, 15 h | 3-Amino-5-nitrobenzyl alcohol | 70% | acs.orgnih.gov |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (NAS) is a reaction pathway characteristic of aromatic rings bearing strong electron-withdrawing groups, such as nitro groups. masterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon attack by a nucleophile. masterorganicchemistry.com While compounds like 2,4-dinitrophenyl chloride are classic substrates for NAS reactions, specific studies detailing successful nucleophilic aromatic substitution on the ring of this compound itself are not prominent in the surveyed literature. The reactivity of the hydroxymethyl group often provides a more facile reaction pathway for synthetic modifications.

Elucidation of Reaction Mechanisms and Transition States

The reaction mechanisms involving this compound are often characterized by the formation of intermediates and transition states that are heavily influenced by the electronic effects of the nitro groups. These groups, being strongly electron-withdrawing, play a crucial role in the stability of any charged species formed during a reaction.

One area of study involves the solvolysis of related benzyl chlorides. While not directly this compound, the study of ring-substituted benzyl chlorides provides valuable insights into the mechanistic pathways. For instance, the solvolysis of benzyl chlorides can proceed through either a stepwise (SN1) or a concerted (SN2) mechanism. The transition state in these reactions is highly dependent on the substituents present on the benzene (B151609) ring. nih.gov In the case of substrates with electron-withdrawing groups like the nitro groups in this compound, a concerted mechanism is generally favored due to the destabilization of a potential carbocation intermediate.

Research on the alkylation of alcohols with reagents like O-cyclopropylmethyl trichloroacetimidate (B1259523) has shown that the reaction of this compound can lead to a mixture of products. This suggests the involvement of carbocationic intermediates, where the transition state's nature dictates the product distribution. For example, the reaction of this compound with O-cyclopropylmethyl trichloroacetimidate in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) results in a mixture of cyclopropylmethyl (Cpm) and cyclobutyl (Cb) derivatives. arkat-usa.org This points to a transition state that allows for the rearrangement of the carbocationic species.

Furthermore, alcohols are known to react with 3,5-dinitrobenzoyl chloride to form solid ester derivatives, a reaction often used for the identification and characterization of unknown alcohols. umass.edumissouri.edu The mechanism of this reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acid chloride. chegg.com The highly electrophilic nature of the carbonyl carbon in 3,5-dinitrobenzoyl chloride, enhanced by the two nitro groups, facilitates this reaction.

Influence of Substituent Effects on Reactivity and Selectivity

The two nitro groups at the 3 and 5 positions of the benzene ring are the primary determinants of the reactivity and selectivity of this compound. These groups exert a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring and the benzylic position.

This electron-withdrawing nature has several key consequences:

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nitro groups make the hydroxyl proton of this compound more acidic compared to unsubstituted benzyl alcohol. This increased acidity can influence its reactivity in base-catalyzed reactions.

Destabilization of Carbocation Intermediates: In reactions that could potentially proceed via a carbocation at the benzylic position, the nitro groups significantly destabilize this intermediate. This makes SN1-type reactions less favorable and promotes SN2-type pathways. nih.gov

Enhanced Electrophilicity of the Ring: The aromatic ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions under certain conditions, although the primary reactivity is at the alcohol group.

Studies on the solvolysis of a wide range of substituted benzyl chlorides have demonstrated a clear correlation between the electronic nature of the substituents and the reaction rate and mechanism. nih.gov For substrates with strong electron-withdrawing groups, a sharp decrease in the rate of solvolysis is observed. The product selectivity in mixed solvent systems also provides clues about the transition state structure. For instance, sharp increases in the selectivity for one solvent over another with decreasing reactivity are attributed to shifts in the transition state position on a reaction coordinate diagram. nih.gov

In the context of derivatization, the reactivity of 3,5-dinitrobenzoyl chloride, a related compound, highlights the influence of the nitro groups. The high reactivity of this reagent towards alcohols to form crystalline esters is a direct consequence of the electron-withdrawing power of the nitro substituents, which makes the carbonyl carbon an excellent electrophile. umass.edumissouri.edu

Research into the antitubercular activity of derivatives of this compound has also indirectly shed light on substituent effects. The introduction of additional groups onto the 3,5-dinitrobenzyl moiety was found to affect the biological activity, suggesting that even minor electronic or steric changes can influence how the molecule interacts with its target. acs.org

Below is a data table summarizing the reactivity of various substituted benzyl alcohols and related compounds, illustrating the impact of substituents on reaction outcomes.

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Observations | Reference |

| This compound | O-Cyclopropylmethyl trichloroacetimidate | TMSOTf (0.6 equiv) | 1:1 mixture of Cpm and Cb derivatives | Indicates carbocationic intermediates and rearrangement. | arkat-usa.org |

| This compound | Sodium sulfide hydrate, ammonium chloride | Methanol, reflux | 3-Amino-5-nitrobenzyl alcohol | Partial reduction of one nitro group. | acs.orgnih.gov |

| Substituted Benzyl Chlorides | Water/Acetonitrile | Solvolysis | Substituted Benzyl Alcohols | Rate decreases with electron-withdrawing groups. | nih.gov |

| Alcohols | 3,5-Dinitrobenzoyl chloride | - | 3,5-Dinitrobenzoate esters | Forms solid derivatives for characterization. | umass.edumissouri.edu |

Advanced Spectroscopic and Chromatographic Characterization in Research on 3,5 Dinitrobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural determination of 3,5-Dinitrobenzyl alcohol. Studies often employ deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ to dissolve the analyte for analysis doi.org. The inherent symmetry of the molecule simplifies the resulting spectra, allowing for clear interpretation.

The ¹H NMR spectrum of this compound is distinguished by a unique set of signals that correspond to the different types of protons in the molecule. Due to the symmetrical placement of the two nitro groups, the aromatic region is simplified. The protons on the benzene (B151609) ring at positions 2 and 6 are chemically equivalent, as are the two protons of the methylene (B1212753) (-CH₂) group.

Expected ¹H NMR Signals:

Aromatic Protons: Two distinct signals are anticipated. The proton at position 4 (H-4) typically appears as a triplet, being coupled to the two equivalent protons at positions 2 and 6. The H-2 and H-6 protons present as a doublet, coupled to the H-4 proton. The strong electron-withdrawing nature of the nitro groups causes these signals to appear significantly downfield.

Methylene Protons (-CH₂OH): The two protons of the benzyl (B1604629) CH₂ group are equivalent and appear as a doublet, coupled to the adjacent hydroxyl (-OH) proton.

Hydroxyl Proton (-OH): This proton typically appears as a triplet, resulting from coupling with the two methylene protons. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms. The symmetry of this compound results in fewer signals than the total number of carbon atoms.

Expected ¹³C NMR Signals:

Aromatic Carbons: Four signals are expected for the six aromatic carbons: one for C1 (attached to the CH₂OH group), one for the equivalent C3 and C5 (each attached to a nitro group), one for the equivalent C2 and C6, and one for C4.

Aliphatic Carbon: A single signal corresponds to the carbon of the methylene (-CH₂OH) group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |

| ¹H | H-2, H-6 | Downfield | Doublet (d) | Equivalent due to molecular symmetry. |

| ¹H | H-4 | Downfield | Triplet (t) | Coupled to two equivalent protons (H-2, H-6). |

| ¹H | -CH₂OH | ~4.5 - 5.0 | Doublet (d) | Coupled to the hydroxyl proton. |

| ¹H | -OH | Variable | Triplet (t) | Coupled to the methylene protons. |

| ¹³C | C-1 | ~140 - 145 | Singlet | Carbon bearing the hydroxymethyl group. |

| ¹³C | C-3, C-5 | ~148 - 150 | Singlet | Equivalent carbons bearing the nitro groups. |

| ¹³C | C-2, C-6 | ~118 - 122 | Singlet | Equivalent carbons adjacent to the nitro groups. |

| ¹³C | C-4 | ~115 - 118 | Singlet | Carbon at the para position to the alcohol. |

| ¹³C | -CH₂OH | ~60 - 65 | Singlet | Aliphatic carbon of the hydroxymethyl group. |

To definitively assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the hydroxyl proton and the methylene protons, and between the aromatic H-4 proton and the H-2/H-6 protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. It would unequivocally link the H-2/H-6 signal to the C-2/C-6 signal, the H-4 signal to the C-4 signal, and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular framework. For instance, correlations from the methylene protons to the C-1 and C-2/C-6 carbons would confirm the position of the hydroxymethyl group on the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The FT-IR spectrum of this compound is dominated by characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features are the strong stretches associated with the hydroxyl and nitro groups.

Key FT-IR Absorption Bands:

O-H Stretch: A broad and strong band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Weaker bands usually appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methylene (-CH₂) group are found in the 2850-2960 cm⁻¹ region.

NO₂ Asymmetric & Symmetric Stretches: Two very strong and sharp bands are the hallmarks of the nitro groups. The asymmetric stretch appears around 1520-1560 cm⁻¹, while the symmetric stretch is found near 1340-1360 cm⁻¹.

C=C Aromatic Stretch: Several bands of variable intensity in the 1400-1600 cm⁻¹ region indicate the presence of the benzene ring.

C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the stretching vibration of the primary alcohol C-O bond .

Table 2: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂) | 2850 - 2960 | Medium to Weak |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1520 - 1560 | Very Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1340 - 1360 | Very Strong |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

Raman spectroscopy, which has been applied to the study of this compound, provides complementary information to FT-IR core.ac.uk. It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretch of the nitro groups around 1340-1360 cm⁻¹ is expected to produce a very strong signal. The aromatic ring vibrations, especially the symmetric "ring-breathing" mode, also give rise to characteristic and intense Raman scattering, providing a clear fingerprint for the substituted benzene structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which offers additional structural proof. The compound has a molecular weight of 198.13 g/mol sigmaaldrich.comscbt.com. In electron ionization (EI-MS), the molecule is fragmented in a reproducible manner.

The mass spectrum shows a molecular ion peak [M]⁺• at an m/z (mass-to-charge ratio) of 198. The fragmentation pattern is characteristic of a nitroaromatic compound.

Key Fragments in the Mass Spectrum:

Loss of Hydroxymethyl Group: A common fragmentation pathway involves the cleavage of the C-C bond between the ring and the methylene group, leading to the loss of a •CH₂OH radical (31 Da) to yield a fragment at m/z 167.

Loss of Nitro Group: Cleavage of a nitro group (•NO₂, 46 Da) from the molecular ion would result in a fragment at m/z 152.

Nitrosonium Ion: A peak at m/z 30 is characteristic of the nitrosonium ion (NO⁺), a common fragment from nitro compounds chemicalbook.com.

Aromatic Ring Fragmentation: The lower mass region of the spectrum displays a complex pattern of peaks (e.g., m/z 51, 63, 65) typical of the fragmentation of the benzene ring itself chemicalbook.com.

Table 3: Significant Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Identity |

| 198 | [C₇H₆N₂O₅]⁺• | Molecular Ion [M]⁺• |

| 167 | [C₆H₃N₂O₄]⁺ | [M - CH₂OH]⁺ |

| 152 | [C₇H₆NO₃]⁺• | [M - NO₂]⁺• |

| 63 | [C₅H₃]⁺ | Aromatic Fragment |

| 51 | [C₄H₃]⁺ | Aromatic Fragment |

| 30 | [NO]⁺ | Nitrosonium Ion |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from reactants, byproducts, and other impurities, thereby allowing for accurate purity assessment. Gas and high-performance liquid chromatography are the predominant techniques employed.

Gas Chromatography (GC) is a robust technique for assessing the purity of this compound, which has been shown to have a purity of at least 98.0% as determined by this method. vwr.com The technique is also used to analyze related compounds in complex matrices. A notable application involves the analysis of a metabolite of the herbicide pendimethalin (B1679228), 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol, in various crops. acs.orgnih.gov This analysis is performed using GC coupled with a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds like dinitrobenzyl alcohol derivatives. researchgate.netacs.orgnih.gov

| Parameter | Value/Condition |

| Analyte | 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol (Pendimethalin Metabolite) |

| Technique | Gas Chromatography (GC) |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Sample Cleanup | Liquid-liquid partitioning, Gel Permeation Chromatography (GPC), Solid-Phase Extraction (SPE) |

| Quantitation Limit | 0.050 ppm (most crops); 0.10 ppm (mint and mint oil) |

| Reference | nih.gov |

This interactive table summarizes the GC method used for a structurally related metabolite.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound. Its strong UV absorbance, owing to the two nitro groups on the aromatic ring, makes it highly suitable for detection with UV spectrophotometers. sigmaaldrich.com The compound itself is frequently employed as a derivatizing agent in HPLC to enable the sensitive detection of other molecules, such as carboxylic acids. sigmaaldrich.com

A specific reverse-phase HPLC method has been developed for the separation of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Value/Condition |

| Compound | This compound |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 column |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | For Mass-Spec applications, phosphoric acid is replaced with formic acid. sielc.com |

| Reference | sielc.com |

This interactive table outlines a specific HPLC method for this compound.

X-ray Crystallography for Solid-State Structural Determination

The analysis of 3,5-dinitrobenzyl methanesulfonate (B1217627) revealed that the molecule exists in a discrete form with no significant hydrogen bonding or π-π stacking interactions observed in the crystal lattice. nih.goviucr.org A key structural feature is the orientation of the nitro groups relative to the benzene ring; they are twisted with dihedral angles of 17.0(1)° and 26.3(1)°. nih.gov The crystallographic data was collected at a low temperature of 89 K to minimize thermal vibrations and obtain a high-resolution structure. nih.gov

| Parameter | Crystal Data for 3,5-Dinitrobenzyl Methanesulfonate |

| Chemical Formula | C₈H₈N₂O₇S |

| Molecular Weight | 276.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.3549 (5) Å, b = 8.7552 (5) Å, c = 14.1526 (8) Å |

| Unit Cell Angles | β = 107.430 (1)° |

| Unit Cell Volume | 1105.91 (11) ų |

| Temperature | 89 (1) K |

| Reference | nih.gov |

This interactive table presents the crystallographic data for 3,5-Dinitrobenzyl methanesulfonate, a key derivative of this compound.

Computational and Theoretical Studies on 3,5 Dinitrobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. For 3,5-dinitrobenzyl alcohol, these calculations reveal how the electron-withdrawing nitro groups influence the aromatic system and the benzyl (B1604629) alcohol moiety.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net

For this compound, the presence of two strongly electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is primarily located on the aromatic ring and the oxygen atom of the alcohol group. The energy gap helps to explain the molecule's susceptibility to nucleophilic attack and its potential role in charge-transfer interactions. irjweb.comresearchgate.net

Theoretical calculations using semi-empirical PM6 methods have been performed on nitrobenzene (B124822) derivatives, including this compound, to determine various quantum molecular descriptors. dergipark.org.tr These descriptors are crucial for understanding the electronic properties and reactivity.

Table 1: Calculated Electronic Properties of this compound

| Descriptor | Value |

|---|---|

| Heat of Formation | -2.2517 kcal/mol |

| HOMO Energy | -5.65075 eV |

| LUMO Energy | -2.2517 eV |

| Dipole Moment | 4.2354 Debye |

Source: Data derived from QSAR studies using semi-empirical PM6 approaches. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwalisongo.ac.id The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would show strong negative potential around the oxygen atoms of the two nitro groups, indicating these are the most electron-rich sites. researchgate.netresearchgate.net Conversely, positive potential would be concentrated around the hydrogen atoms of the alcohol group and the aromatic ring, with particularly high positive potential near the carbon atoms attached to the nitro groups. walisongo.ac.id This distribution highlights the sites most likely to engage in intermolecular interactions, such as hydrogen bonding, and confirms the electrophilic character of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. walisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule in various environments. mdpi.commdpi.com

For this compound, MD simulations can be employed to explore the rotational freedom of the hydroxymethyl group (-CH₂OH) relative to the dinitrophenyl ring. This analysis reveals the most stable conformations and the energy barriers between them. Furthermore, simulations in different solvents (e.g., water, ethanol) can elucidate how intermolecular hydrogen bonds and other non-covalent interactions with solvent molecules influence the conformational preferences of the alcohol. acs.org Such simulations are crucial for understanding how the molecule behaves in a solution, which is essential for predicting its reactivity and transport properties. The insights gained can be compared to experimental data to validate the force fields used in the simulation. mdpi.com

In Silico Modeling for Reaction Pathway Predictions and Catalytic Mechanisms

In silico modeling provides a framework for predicting the most likely pathways for chemical reactions and understanding the mechanisms of catalysis. For this compound, a key area of interest is the reduction of its nitro groups, a reaction that is often a prerequisite for its biological activity. acs.orgnih.gov

Computational models can be used to map the potential energy surface of the reduction process. This allows for the identification of intermediates, such as nitroso and hydroxylamine (B1172632) species, and the calculation of the activation energies for each step. Such studies can predict whether the reduction of the two nitro groups occurs sequentially or simultaneously and can explain the regioselectivity of the reaction. For instance, in silico methods can help screen potential catalysts or reagents for these transformations by calculating reaction energies and barriers. researchgate.net This predictive capability is valuable in synthetic chemistry and in understanding the metabolic fate of the compound in biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. dergipark.org.trtaylorfrancis.com These models are essential tools in toxicology and drug discovery for predicting the behavior of new chemicals before they are synthesized. nih.gov

QSAR studies have been conducted on a range of nitroaromatic compounds, including this compound, to model their toxicity. dergipark.org.trnih.gov These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict endpoints like the 50% inhibition growth concentration (IGC₅₀) against organisms such as Tetrahymena pyriformis. nih.govarabjchem.org For this compound, descriptors related to its electronic properties (like hyperpolarizability) and hydrophobicity are significant in predicting its toxic effects. dergipark.org.tr

Table 2: Data from a QSAR Study on Nitroaromatics

| Compound | pIGC₅₀ (Experimental) | pIGC₅₀ (Predicted) |

|---|---|---|

| This compound | 0.53 | 0.51 |

Source: Data from a QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis. nih.gov

QSPR models can be similarly applied to predict various physicochemical properties of this compound, such as boiling point, water solubility, and partition coefficients. nih.govconicet.gov.arnih.gov By dividing the molecule into structural fragments (e.g., the dinitrophenyl group and the alcohol group) and assigning numerical values to them, QSPR can generate reliable predictions of its physical behavior. nih.gov

Applications and Derivatization Strategies in Specialized Chemical Research Utilizing 3,5 Dinitrobenzyl Alcohol

Role as an Intermediate in Pharmaceutical Synthesis and Medicinal Chemistry

3,5-Dinitrobenzyl alcohol serves as a crucial starting material and structural motif in medicinal chemistry due to its versatile reactivity and the established biological significance of the 3,5-dinitrophenyl group. ontosight.ailookchem.com Its structure, featuring a benzene (B151609) ring with two electron-withdrawing nitro groups and a reactive hydroxymethyl group, allows for a wide range of chemical modifications. ontosight.ai The presence of the nitro groups is often key to the biological activity of its derivatives, particularly in the development of antimicrobial and anticancer agents. nih.govacs.org

The 3,5-dinitrobenzyl moiety is a critical pharmacophore in the development of potent antitubercular agents. acs.org Research has demonstrated that derivatives incorporating this group exhibit excellent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.net

A significant body of research focuses on synthesizing derivatives where the 3,5-dinitrobenzyl group is attached to various heterocyclic scaffolds. For instance, 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and their 1,3,4-thiadiazole (B1197879) counterparts have been identified as a promising class of antituberculosis compounds. acs.orgacs.org Many of these compounds display outstanding in vitro activity against M. tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.03 µM. acs.orgacs.orgresearchgate.net

Structure-activity relationship (SAR) studies consistently highlight the essentiality of the two nitro groups at the 3 and 5 positions for high antitubercular activity. nih.govresearchgate.net Modifying this arrangement, such as moving the nitro groups to the 2,4- or 3,4-positions, or replacing one of the nitro groups with other substituents like trifluoromethyl or amino groups, typically leads to a significant decrease or complete loss of antimycobacterial efficacy. nih.govacs.org The mechanism of action for many of these compounds involves reductive activation of the nitro groups by the deazaflavin-dependent nitroreductase (Ddn), an enzyme present in M. tuberculosis. nih.govnih.gov

| Derivative Class | Target/Scaffold | Key Findings | MIC Values | Citations |

| Benzylsulfanyl Tetrazoles & Oxadiazoles | M. tuberculosis (including MDR/XDR strains) | Both nitro groups are essential for high activity. | As low as 0.03 µM | nih.govresearchgate.net |

| Benzylsulfanyl-1,3,4-Oxadiazoles/Thiadiazoles | M. tuberculosis | Highly selective antimycobacterial effect with low toxicity. | As low as 0.03 µM | acs.orgresearchgate.net |

| Thio-substituted Quinazolinones | M. tuberculosis | Activity is dependent on reductive activation by Ddn. | Potent, but specific values vary. | nih.gov |

This compound is a key precursor in the synthesis of a broad spectrum of antimycobacterial compounds. nih.gov Its alcohol functional group can be readily converted to a leaving group, such as a halide (e.g., benzyl (B1604629) bromide), to facilitate the S-alkylation of various sulfur-containing heterocycles like 1,3,4-oxadiazole-2-thiols and 1H-tetrazole-5-thiols. nih.govacs.org

The synthetic pathway often involves:

Optional modification of the this compound starting material to explore SAR. For example, partial reduction using sodium sulfide (B99878) hydrate (B1144303) can yield 3-amino-5-nitrobenzyl alcohol. nih.govacs.org

Conversion of the benzyl alcohol to a more reactive benzyl halide. nih.gov

Alkylation of a chosen heterocyclic thiol with the synthesized benzyl halide to produce the final target compounds. acs.org

These synthetic strategies have led to the creation of extensive libraries of compounds that are highly active against both replicating and non-replicating M. tuberculosis. acs.org The resulting derivatives, such as 2-((3,5-dinitrobenzyl)thio)quinazolinones and 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles, have shown selective effects against mycobacteria with no activity against other tested bacteria or fungi and low in vitro toxicity in mammalian cell lines. acs.orgnih.gov

The utility of this compound extends to the field of oncology. It has been employed as a reagent in the synthesis of triaryl benzamides, which have demonstrated significant antiproliferative activity and DNA binding capabilities. While direct derivatives are explored, it also serves as a precursor to other key intermediates. For example, the reduction of the two nitro groups on this compound yields 3,5-diaminobenzyl alcohol. This diamino derivative is a valuable building block for synthesizing novel compounds with potential antitumor activity, such as 9-anilinothiazolo[5,4-b]quinolines, which have shown promising cytotoxic effects against various cancer cell lines.

| Precursor | Derivative Class | Biological Activity | Cell Lines | Citations |

| This compound | Triaryl benzamides | Antiproliferative, DNA binding | Not specified | |

| 3,5-Diaminobenzyl alcohol (from this compound) | 9-Anilinothiazolo[5,4-b]quinolines | Cytotoxic | Various cancer cell lines |

Beyond its roles in fighting tuberculosis and cancer, this compound is a versatile platform for creating other biologically active molecules. clockss.org For example, it has been used to synthesize di- and tri-substituted benzyl monoesters of succinic acid, which exhibit antimicrobial activity against Candida albicans, Aspergillus niger, Escherichia coli, and Proteus mirabilis.

Furthermore, it is a starting material for producing complex chemical probes. A multi-step synthesis starting from this compound can yield diazido compounds like 1-azido-3-(azidomethyl)-5-iodobenzene. clockss.org Such molecules, bearing two distinct azide (B81097) groups, are valuable building blocks for developing photoaffinity probes used in target identification studies and for constructing diverse bistriazole libraries via click chemistry. clockss.org

Precursor in the Synthesis of Functional Organic Materials

The applications of this compound are not limited to medicinal chemistry; it also serves as an intermediate in the synthesis of functional organic materials. ontosight.ai

Nitro-substituted benzyl alcohols are recognized as components in the synthesis of advanced dye compositions. google.com Specifically, nitrobenzyl alcohol (NBA) derivatives have been covalently linked to cyanine (B1664457) dye cores to create "self-healing" dyes. google.com In this application, the nitrobenzyl moiety acts as an intramolecular photostabilizer, protecting the dye from degradation and enhancing its performance and longevity, which is particularly useful in fluorescence applications. google.com While research has mentioned isomers like o-, m-, p-, 2,6-, and 3,4-dinitrobenzyl alcohol in this context, the underlying principle of using nitroaromatic compounds to improve dye photostability is well-established. ontosight.aigoogle.com

Polymers and Resins

This compound serves as a versatile building block in the synthesis of specialized polymers and resins, where the nitro groups impart unique electronic and photoreactive properties. Its incorporation into polymer backbones or as pendant groups can be achieved through various polymerization techniques.

One notable application is in the creation of hyperbranched polyurethanes . These polymers can be synthesized via a step-growth polymerization of blocked isocyanate monomers, which can be prepared from this compound. The resulting hyperbranched structures possess a high density of functional groups, making them suitable for a range of applications, including coatings and adhesives. chemsrc.com

The dinitrobenzyl moiety is also utilized in the development of photoreactive polymers . These materials can undergo cross-linking or other chemical transformations upon exposure to light. researchgate.net For instance, polymers containing the 2,6-dinitrobenzyl group have been developed as positive photoactive compounds. google.com This photoreactivity is valuable in the fabrication of photoresists for microlithography. justia.com Additionally, a photoreactive macromonomer with four functionalities has been synthesized from a tetra-branched poly(ethylene oxide) and 3,5-dinitrobenzoyl chloride, demonstrating a strategy to create polymer networks with tailored properties. The synthesis of such polymers often involves the chemical modification of a pre-existing polymer, such as poly(vinylbenzyl chloride), to introduce dinitrobenzyl groups. researchgate.net

Furthermore, this compound derivatives have been used to create copolymers with π-electron donor-acceptor properties. Copolymers of acrylate (B77674) derivatives of diphenyl sulfone and divinylbenzene, which incorporate 3,5-dinitrophenyl groups as π-acceptors, have been synthesized. These materials exhibit interesting adsorption characteristics. researchgate.net

The table below summarizes key research findings on the use of this compound in polymers and resins:

| Polymer/Resin Type | Synthetic Precursor(s) | Key Properties/Applications |

| Hyperbranched Polyurethanes | This compound-derived blocked isocyanate monomers | High functional group density, coatings, adhesives chemsrc.com |

| Photoreactive Polymers | 2,6-Dinitrobenzyl containing monomers | Positive photoresist activity, microlithography google.comjustia.com |

| Photoreactive Macromonomer | Tetra-branched poly(ethylene oxide), 3,5-dinitrobenzoyl chloride | Formation of polymer networks via photo-cross-linking |

| Copolymers with Donor-Acceptor Properties | Acrylate derivatives of diphenyl sulfone, divinylbenzene, 3,5-dinitrophenyl groups | π-electron acceptor properties, specialized adsorption researchgate.net |

Photoaffinity Probes and Bistriazole Compounds

This compound is a key precursor in the synthesis of sophisticated chemical tools like photoaffinity probes and bistriazole compounds, which are instrumental in chemical biology and drug discovery.

Photoaffinity probes are molecules designed to bind to a specific biological target and, upon photoactivation, form a covalent bond with it. This allows for the identification and characterization of the target, such as a protein receptor. The dinitrobenzyl group can serve as a photoreactive moiety in these probes. clockss.org For example, this compound has been used as a starting material in a multi-step synthesis to produce diazido compounds, which are precursors to photoaffinity probes. clockss.orgdokumen.pub These probes often feature a ligand to direct them to the target, a photoreactive group for covalent attachment, and a tag for detection. clockss.org The development of libraries of bifunctional photoaffinity probes has been facilitated by the availability of versatile building blocks derived from this compound. dokumen.pub

Bistriazole compounds , which contain two triazole rings, are of significant interest due to their diverse biological activities and their role as bioisosteres of amide bonds. clockss.orgarkat-usa.org Diazido derivatives of this compound serve as valuable platform molecules for the rapid construction of bistriazole libraries. clockss.org The synthesis of these compounds can be achieved through sequential, azido-type-selective "click" reactions. clockss.orgd-nb.info For instance, 3-azido-5-(azidomethyl)benzyl alcohol, derived from this compound, can be selectively reacted to form bistriazoles. clockss.org The development of efficient synthetic routes to various diazido building blocks is crucial for expanding the diversity of bistriazole libraries. clockss.org

The following table highlights the role of this compound in the synthesis of these specialized compounds:

| Compound Type | Key Synthetic Intermediate from this compound | Application |

| Photoaffinity Probes | Diazido compounds clockss.orgdokumen.pub | Target identification and characterization in biological systems clockss.org |

| Bistriazole Compounds | Diazido compounds, e.g., 3-azido-5-(azidomethyl)benzyl alcohol clockss.org | Construction of chemical libraries for drug discovery, potential antiviral and anticancer agents clockss.orgarkat-usa.org |

Analytical Derivatization Reagent in Quantitative and Qualitative Analysis

This compound and its derivatives, particularly 3,5-dinitrobenzoyl chloride, are widely employed as derivatizing agents in analytical chemistry. Derivatization is a technique used to chemically modify an analyte to enhance its detectability or improve its separation characteristics in chromatographic methods like High-Performance Liquid Chromatography (HPLC). libretexts.orgjournalajacr.comresearchgate.net

Derivatization of Alcohols for Chromatographic Resolution and Identification

Alcohols, especially aliphatic alcohols, often lack a strong chromophore, making their detection by UV-Vis spectrophotometry in HPLC challenging. pan.olsztyn.pl To overcome this, they can be derivatized with a reagent that introduces a UV-absorbing tag. 3,5-Dinitrobenzoyl chloride, which can be synthesized from this compound, is a highly effective reagent for this purpose. pan.olsztyn.pl It reacts with alcohols to form 3,5-dinitrobenzoyl esters, which exhibit strong UV absorbance, thereby significantly enhancing detection sensitivity. libretexts.org

This derivatization strategy has been successfully applied to the analysis of various chiral and achiral alcohols. For instance, a method for the separation of a series of chiral benzyl alcohols on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase was developed after pre-column derivatization with aromatic acid chlorides. scirp.orgresearchgate.net This approach provides an efficient alternative to direct analysis on other types of chiral stationary phases. scirp.orgresearchgate.net The derivatization not only improves detectability but can also be crucial for achieving the enantiomeric separation of chiral alcohols. scirp.orgresearchgate.net

The table below summarizes the key aspects of using 3,5-dinitrobenzyl derivatives for alcohol analysis:

| Analyte Class | Derivatizing Agent | Purpose of Derivatization | Analytical Technique |

| Aliphatic Alcohols | 3,5-Dinitrobenzoyl chloride | Introduction of a UV-absorbing tag for enhanced detection pan.olsztyn.pl | HPLC-UV pan.olsztyn.pl |

| Chiral Benzyl Alcohols | Aromatic acid chlorides (for ester formation) | To enable enantiomeric separation on a chiral stationary phase scirp.orgresearchgate.net | HPLC with N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP scirp.orgresearchgate.net |

Application in Chiral Stationary Phase Development for Enantiomeric Separations

The 3,5-dinitrobenzoyl group, derived from this compound, plays a pivotal role in the development of chiral stationary phases (CSPs) for HPLC. These CSPs, often referred to as Pirkle-type phases, are widely used for the separation of enantiomers. The electron-deficient 3,5-dinitrophenyl ring acts as a π-acceptor, which can engage in π-π interactions with the electron-rich aromatic rings of analytes, contributing to chiral recognition. irb.hr

CSPs are typically prepared by covalently bonding a chiral selector, which contains the 3,5-dinitrobenzoyl moiety, to a solid support like silica (B1680970) gel. A common strategy involves using N-(3,5-dinitrobenzoyl) derivatives of amino acids, such as D-α-phenylglycine or L-leucine, as the chiral selectors. irb.hrnih.gov These CSPs have proven effective for the resolution of a wide range of racemic compounds, including N-acyl-alpha-amino acids and their derivatives. irb.hrnih.gov The enantioseparation mechanism on these phases is often based on a combination of π-π interactions, hydrogen bonding, and steric effects. nih.gov

The structure of the linker connecting the chiral selector to the silica support can also influence the enantioselectivity of the CSP. Research has shown that inserting a π-donor or π-acceptor aromatic linking unit can broaden the chromatographic applicability of these CSPs.

The following table provides examples of CSPs based on 3,5-dinitrobenzoyl derivatives and their applications:

| Chiral Selector on CSP | Analyte Class Separated | Key Interaction for Chiral Recognition |

| N-(3,5-dinitrobenzoyl)-D-α-phenylglycine | Various racemates, including chiral benzyl alcohol derivatives scirp.orgresearchgate.net | π-π interactions, hydrogen bonding |

| N-(3,5-dinitrobenzoyl)leucine N-phenyl N-alkylamide | Anilide derivatives of N-acyl-alpha-amino acids nih.gov | Face-to-face π-π interaction, two hydrogen bonding interactions nih.gov |

| N-(3,5-dinitrobenzoyl) derivatives of various amino acids | N-trifluoracetyl and N-3,5-dinitrobenzoyl phenylalanine amino acid ester derivatives reading.ac.uk | Not specified |

Development of UV Labeling Agents for Chromatographic Detection

As mentioned previously, many classes of compounds lack a native chromophore suitable for sensitive UV detection in HPLC. journalajacr.comresearchgate.net this compound is a precursor for the synthesis of effective UV labeling agents designed to overcome this limitation. sigmaaldrich.com These reagents react with functional groups on the analyte molecule, such as carboxylic acids or amines, to introduce the highly UV-absorbing 3,5-dinitrobenzyl group. sigmaaldrich.comnih.gov

For example, 3,5-dinitrobenzyl p-toluenesulphonate, synthesized from this compound and p-toluenesulphonyl chloride, has been developed as a UV-labeling agent for monocarboxylic acids. sigmaaldrich.com The derivatization converts the acids into their 3,5-dinitrobenzyl esters, which can be readily detected by HPLC with a UV detector. sigmaaldrich.com Similarly, polymeric reagents containing the 3,5-dinitrobenzoyl tag have been developed for the derivatization of amines, amino alcohols, and amino acids. nih.gov This solid-phase derivatization approach offers advantages such as simplified sample cleanup, as the excess reagent can be easily removed by filtration. nih.gov

The introduction of the 3,5-dinitrobenzoyl group not only enhances UV detection but can also be beneficial for other detection methods and for improving chromatographic behavior. nih.gov

The table below details the use of 3,5-dinitrobenzyl derivatives as UV labeling agents:

| UV Labeling Agent | Target Analyte Functional Group | Resulting Derivative | Analytical Benefit |

| 3,5-Dinitrobenzyl p-toluenesulphonate | Carboxylic acid sigmaaldrich.com | 3,5-Dinitrobenzyl ester sigmaaldrich.com | Enhanced UV detection in HPLC sigmaaldrich.com |

| Polymeric activated ester with 3,5-dinitrobenzoyl group | Amine, Amino alcohol, Amino acid nih.gov | 3,5-Dinitrobenzoyl amide/ester nih.gov | Improved derivatization, simplified cleanup, enhanced UV detection nih.gov |

| 3,5-Dinitrobenzoyl chloride | Alcohols, Amines, Phenols libretexts.org | 3,5-Dinitrobenzoyl ester/amide libretexts.org | Introduction of a strong chromophore for UV detection libretexts.org |

Environmental Fate and Biological Interactions of 3,5 Dinitrobenzyl Alcohol and Its Metabolites in Research

Environmental Persistence and Degradation Pathways

The environmental fate of 3,5-dinitrobenzyl alcohol is intricately linked to its role as a metabolite of widely used herbicides and its inherent chemical properties. Research into its persistence and degradation provides critical insights into its potential environmental impact.

Microbial Degradation Mechanisms

Microbial activity is a key factor in the breakdown of this compound in the environment. Studies have shown that microorganisms in soil and water can degrade this compound. For instance, in studies of the herbicide pendimethalin (B1679228), for which this compound is a known metabolite, microbial degradation is a recognized dissipation pathway. regulations.gov The process can lead to the formation of various other compounds, and ultimately to carbon dioxide. regulations.gov The rate and extent of microbial degradation are influenced by environmental conditions such as temperature, moisture, and the organic carbon content of the soil. regulations.gov

Photolytic and Hydrolytic Stability Assessments

The stability of this compound to light (photolysis) and water (hydrolysis) are important factors in its environmental persistence. While specific photolysis studies on this compound are not extensively detailed in the provided results, information on related compounds offers some insight. For example, its parent compound, pendimethalin, is stable to photolysis on soil but can degrade in water when exposed to light, with a half-life of about 21 days under artificial sunlight. epa.gov this compound itself is expected to be stable to hydrolysis under typical environmental pH conditions (pH 5, 7, and 9), similar to pendimethalin. epa.gov

Transport and Mobility in Environmental Compartments

The movement of this compound through different environmental compartments like soil, water, and air is influenced by its physical and chemical properties. As a dinitroaromatic compound, it is expected to have a high potential for bioaccumulation and low mobility in soil. scbt.com This is consistent with the behavior of its parent compound, pendimethalin, which has a high affinity for binding to soil and sediment particles, limiting its movement into surface waters. regulations.gov However, the nitrates present in its structure are highly water-soluble, which could contribute to their leaching and mobility in soil and water. scbt.com

Metabolite Identification and Research on Biological Transformations

This compound is a subject of research not only for its own properties but also as a product of the biological breakdown of other chemicals, particularly pesticides.

Detection as a Metabolite of Pesticides (e.g., Pendimethalin)

A significant body of research identifies this compound as a metabolite of the herbicide pendimethalin. epa.govnih.govnih.govpolicycommons.netregulations.govcornell.edu Analytical methods, such as gas chromatography, have been developed to detect and quantify residues of both pendimethalin and its this compound metabolite in various crops, including fruits, vegetables, and mint. nih.govregulations.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) establish tolerances for the combined residues of pendimethalin and this specific metabolite in agricultural commodities. policycommons.netregulations.govcornell.edu

Table 1: Detection of this compound as a Metabolite of Pendimethalin

| Source | Commodity | Analytical Method |

|---|---|---|

| nih.gov | Fruits, nuts, vegetables, grass, mint | Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD) |

| regulations.gov | Plant commodities | Gas Chromatography with Electron Capture Detection (GC/ECD) |

| policycommons.net | Fresh mint hay, mint oil | Not specified in abstract |

Studies on Biological Activation Pathways (e.g., Deazaflavin-Dependent Nitroreductase)

Research into the biological activity of nitroaromatic compounds has revealed specific enzymatic pathways involved in their transformation. The deazaflavin-dependent nitroreductase (Ddn) enzyme, found in Mycobacterium tuberculosis, is known to activate certain nitro-compounds, making them effective as antimycobacterial agents. researchgate.netnih.gov Studies have shown that the presence of two nitro groups, as in 3,5-dinitrobenzyl analogues, is crucial for this reductive activation and subsequent antimycobacterial activity. nih.gov This indicates a specific biological pathway that can transform 3,5-dinitrobenzyl structures. The reduction of the nitro groups is a key step in the mechanism of action for some therapeutic agents. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pendimethalin |

| 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol |

| 2,6-dinitro-3,4-xylidine |

| 4-[(1-ethylpropyl)amino]-3,5-dinitro-o-toluic acid |

| Carbon dioxide |

| 3-nitro-5-(1H-pyrrol-1-yl)benzyl alcohol |

| 5-((3-Cyano-5-nitrobenzyl)sulfanyl)-1-(4-chlorophenyl)-1H-tetrazole |

| 2-((3-cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

| 2,4-dinitrobenzyl alcohol glucuronide |

| 2,4-dinitrobenzaldehyde |

| 4-amino-2-nitro(2-amino-4-nitro)benzyl alcohol sulfate |

| 2,4-dinitrobenzoic acid |

| 2-amino-4-nitrobenzoic acid |

| 2-(N-acetyl)amino-4-nitrobenzoic acid |

| 2,6-dinitrobenzoic acid |

| 2-amino-6-nitrobenzoic acid |

| 4-Methoxy- or 2-methoxy-3,5-dinitrobenzoic acids |

| 4-methyl- or 2-methyl-3,5-dinitrobenzoic acids |

| 3-amino-6-methyl-5-nitrocatechol |

| 2-amino-4,6-dinitrobenzyl alcohol |

| 2,4-dihydroxylamino-6-nitrotoluene |

| 4-amino-2-hydroxylamino-6-nitrotoluene |

| 2-amino-5-hydroxy-4-hydroxylamino-6-nitrotoluene |

| 2,4-dinitrotoluene |

| 2,6-dinitrotoluene |

| 3,5-dinitrotoluene |

| 2,3-dinitrotoluene |

| 2,5-dinitrotoluene |

| 3,4-dinitrotoluene |

| 2-nitrotoluene |

| 4-nitrotoluene |

| Toluene diisocyanate |

| Toluidines |

| Trinitrotoluene |

| 7,9 di tert butyl 1- oxaspiro(4,5) deca-6,9-diene-2,8- dione |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid |

| 2,4-di-tert butyl phenol |

| Urea |

| Sodium trimetaphosphate |

| Diphenyliodonium 8-anilinonaphthalene-1-sulfonate |

| Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate |

| 3,5-Dialkyl-4-hydroxyphenylsulfonium salts |

| Triarylselenonium salts |

| 2-Nitrobenzyl esters |

| 2-diazo-1-oxo-1,2-dihydro-5-naphthyl arenesulfonates |

| Triaryl phosphate |

| 2,5-dimethylphenacyl |

| p-hydroxyphenacyl |

| Nitrates |

| Nitrite |

| Ammonium (B1175870) |

| 3-cyano-5-nitrobenzyl derivatives |

| 2-((3,5-Dinitrobenzyl)thio)quinazolinones |

| 2-thio-substituted quinazolinone 26 |

| Cyanopyrimidone analogues 21 and 22 |

| ortho-substituted nitro analogue 38 |

| Delamanid |

| Pretomanid |

| Benzothiazinones |

| BTZ-043 |

| PBTZ-169 (macozinone) |

| 3-nitro-5-substituted benzoic acids 3–8 |

| 1-(1-ethylpropyl)-5, 6-dimethyl-7-nitro-1H-benzimidazole (metabolite 6) |

| 2-Methyl-3,5-dinitrobenzyl alcohol |

Bioaccumulation and Ecotoxicological Research (excluding dosage/administration)

The environmental fate and ecotoxicological impact of this compound are primarily understood through its role as a significant metabolite of the widely used dinitroaniline herbicide, pendimethalin. researchgate.netregulations.gov Research into the direct effects of this compound on organisms and its potential to accumulate in the environment is often linked to the assessment of its parent compound.

Research Findings on Ecotoxicity